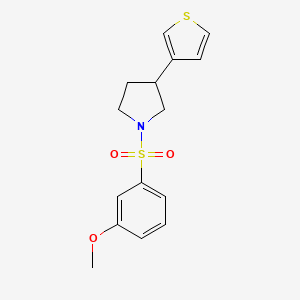

1-((3-Methoxyphenyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((3-Methoxyphenyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine is a chemical compound that belongs to the class of pyrrolidine sulfonamides. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been synthesized using various methods, and its mechanism of action has been extensively studied.

Scientific Research Applications

Synthesis and Characterization

- Research on similar compounds to 1-((3-Methoxyphenyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine has focused on synthesis and characterization. For example, a study by Al‐Refai et al. (2016) described the synthesis of a compound with a thiophene ring and methoxyphenyl group, highlighting the importance of these components in molecular structure and interactions.

Antibacterial Activity

- Bogdanowicz et al. (2013) investigated derivatives of cyanopyridine, which is structurally related to 1-((3-Methoxyphenyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine, for their antimicrobial properties. They found that certain derivatives displayed significant antibacterial activity, suggesting potential applications in combating bacterial infections (Bogdanowicz et al., 2013).

Potential as Antineoplastic Agents

- A compound with similarities to 1-((3-Methoxyphenyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine was evaluated as a possible antineoplastic agent. This compound showed promise in crystal structure and molecular conformation studies, suggesting potential applications in cancer therapy (Banerjee et al., 2002).

DNA Binding and Cytotoxicity Studies

- The synthesis and analysis of a thiourea derivative demonstrated DNA binding and cytotoxicity against breast cancer cell lines. This research indicates the potential of such compounds in developing cancer treatments (Mushtaque et al., 2016).

RORγt Inverse Agonism

- Phenyl (3-phenylpyrrolidin-3-yl)sulfones have been explored as RORγt inverse agonists. These compounds showed efficacy in mouse models for certain inflammatory conditions, highlighting their therapeutic potential in immune-related disorders (Duan et al., 2019).

Synthesis of Polysubstituted Pyrroles

- Kumar et al. (2017) developed a metal-free method for synthesizing polysubstituted pyrrole derivatives. This method is significant for the efficient production of compounds like 1-((3-Methoxyphenyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine, which can be used in various applications (Kumar et al., 2017).

Anticancer Agents

- Research on derivatives of pyrrolidine, like the compound , has shown promising results in the synthesis of anticancer agents. These studies suggest that altering the substituents on the pyrrolidine ring can lead to compounds with significant anticancer activity (Redda et al., 2011).

properties

IUPAC Name |

1-(3-methoxyphenyl)sulfonyl-3-thiophen-3-ylpyrrolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3S2/c1-19-14-3-2-4-15(9-14)21(17,18)16-7-5-12(10-16)13-6-8-20-11-13/h2-4,6,8-9,11-12H,5,7,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWDSDNYQVURZDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)S(=O)(=O)N2CCC(C2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((3-Methoxyphenyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)propanoic acid](/img/structure/B2797130.png)

![1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-methoxyphenyl)sulfonyl)butan-1-one](/img/structure/B2797134.png)

![6-(4-methoxyphenyl)-N-(4-sulfamoylphenethyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2797135.png)

![N-(2-(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide](/img/structure/B2797136.png)

![2-[(3-Bromophenyl)methyl]-4-methylpentanoic acid](/img/structure/B2797143.png)

![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide](/img/no-structure.png)